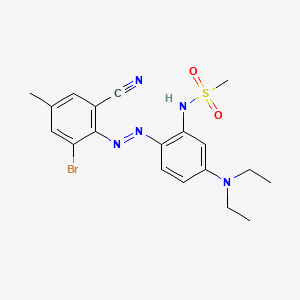

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide

Description

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is an azo compound characterized by a bromo-substituted, cyano-functionalized aromatic system linked via an azo (-N=N-) group to a phenyl ring bearing diethylamino and methanesulphonamide substituents. Its structural complexity allows for tunable electronic and solubility properties, influenced by the interplay of electron-withdrawing (bromo, cyano) and electron-donating (diethylamino) groups.

Properties

CAS No. |

83249-53-0 |

|---|---|

Molecular Formula |

C19H22BrN5O2S |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide |

InChI |

InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3 |

InChI Key |

NEAZAYQFKUEDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:

Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide have shown promising results in reducing cell viability in human breast and colon cancer cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Research indicates that similar sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus and Alzheimer's disease . The mechanism involves binding to the active site of these enzymes, thereby disrupting their function.

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that certain derivatives exhibit significant antimicrobial activity, suggesting their potential use as new antibiotics in clinical settings .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 µg/mL |

| S. aureus | < 5 µg/mL |

Antifungal Activity

In addition to antibacterial properties, research has also focused on the antifungal capabilities of the compound. Preliminary results suggest effectiveness against Candida albicans, a common fungal pathogen associated with opportunistic infections .

Synthesis and Modification

The synthesis of this compound typically involves azo coupling reactions followed by sulfonamide formation. Variations in substituents can lead to enhanced biological activity or altered pharmacokinetic profiles.

Synthetic Pathway

- Azo Coupling : The initial step involves the reaction of diazonium salts with phenolic compounds.

- Sulfonamide Formation : The resulting azo compound is then treated with methanesulfonyl chloride to yield the final sulfonamide product.

Case Study on Anticancer Efficacy

A notable study involved testing a series of sulfonamide derivatives for anticancer activity against various cell lines, revealing that modifications at the para position significantly enhance cytotoxic effects. The study concluded that specific structural features are crucial for maximizing therapeutic efficacy .

Case Study on Antimicrobial Resistance

Another investigation assessed the antimicrobial activity of this compound against resistant strains of bacteria. The findings indicated that certain derivatives could overcome resistance mechanisms, thus presenting a viable option for developing new treatments for resistant infections .

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo compounds often exhibit divergent physicochemical behaviors based on substituent variations. Below is a comparative analysis of structurally related analogs:

Substituent Variations and Molecular Features

| Compound Name | CAS Number | Key Substituents | Molecular Formula (if available) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide | 23807-28-5 | Bromo, cyano, methyl (p-tolyl), diethylamino, methanesulphonamide | Not reported | Not reported |

| N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (Analog A) | Not listed | Bromo, cyano, nitro , diethylamino, acetamide | Not reported | Not reported |

| N-[2-[(2-Bromo-6-cyano-p-tolyl)azo]-5-(dipropylamino)phenyl]methanesulphonamide (Analog B) | Not listed | Bromo, cyano, methyl (p-tolyl), dipropylamino , methanesulphonamide | Not reported | Not reported |

| N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide (Analog C) | 51897-37-1 | Bromo, dinitro , ethyl(phenylmethyl)amino, acetamide | C23H21BrN6O5 | 541.35 |

Key Structural and Functional Differences

Electron-Withdrawing vs. Analog A introduces a nitro group (strong electron-withdrawing), which may enhance oxidative stability but reduce solubility in polar solvents . Analog C incorporates dinitro substituents, likely increasing molecular rigidity and photodegradation resistance but reducing thermal stability due to steric strain .

Analog C employs ethyl(phenylmethyl)amino, introducing aromatic bulk that may sterically hinder intermolecular interactions, affecting crystallization or aggregation .

Sulphonamide vs. Acetamide Functionalization :

- The methanesulphonamide group in the main compound and Analog B offers higher polarity and hydrogen-bonding capacity compared to the acetamide in Analogs A and C. This difference could improve aqueous solubility and bioavailability in pharmaceutical contexts .

Research Findings

- Solubility : Methanesulphonamide derivatives (main compound, Analog B) are predicted to exhibit superior water solubility compared to acetamide analogs due to the sulfonyl group’s strong polar character.

- Stability : Nitro-substituted analogs (A, C) may demonstrate enhanced UV stability but are prone to reduction reactions under acidic or reductive conditions .

- Applications : The main compound’s balanced substituent profile suggests utility in high-performance dyes, whereas Analog C’s dinitro groups may favor explosive or catalytic applications requiring electron-deficient aromatic systems .

Biological Activity

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide, often referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19BrN6O3S

- Molecular Weight : 459.297 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 685.2ºC at 760 mmHg

- LogP : 6.04518 (indicating high lipophilicity)

These properties suggest that the compound may have significant interactions within biological systems, particularly due to its ability to cross cellular membranes.

Antitumor Activity

Research indicates that compounds with similar azo and sulfonamide structures exhibit notable antitumor properties. For instance, studies have shown that azo compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

The proposed mechanism involves the inhibition of specific kinases and transcription factors that are critical for cancer cell survival. Azo compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The sulfonamide moiety is known for its antibacterial effects, particularly against gram-positive bacteria.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to this compound demonstrated synergistic effects when combined with conventional chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity and apoptosis induction compared to monotherapy.

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory potential of azo compounds in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers, suggesting that the compound may modulate immune responses effectively.

Case Study 3: Antimicrobial Activity

An exploratory study tested the antimicrobial efficacy of related sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited significant inhibitory activity, warranting further investigation into their clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with diazotization of 2-bromo-6-cyano-4-methylaniline, followed by coupling with N-(5-(diethylamino)-2-aminophenyl)methanesulphonamide. Key steps include:

- Diazotization : Use NaNO₂ in HCl at 0–5°C to generate the diazonium salt.

- Coupling : React with the sulfonamide derivative in alkaline conditions (pH 8–9) to form the azo bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 450 nm to assess purity (>95%) .

- NMR : Confirm the azo (-N=N-) linkage via ¹H-NMR (δ 7.8–8.2 ppm, aromatic protons adjacent to azo group) and ¹³C-NMR (δ 150–160 ppm, azo-bonded carbons) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks at m/z 525.2 (calculated) .

Q. What analytical techniques are suitable for monitoring reaction intermediates?

- Methodological Answer :

- TLC : Track diazotization and coupling steps using silica plates and ethyl acetate/hexane (1:1); visualize under UV (254 nm) .

- FT-IR : Identify sulfonamide S=O stretches at 1150–1300 cm⁻¹ and azo N=N stretches at 1450–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar azo-sulfonamides (e.g., 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., azo vs. hydrazone) by determining crystal structures .

- DFT Calculations : Validate electronic transitions (e.g., UV-Vis λmax) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What computational methods predict the compound’s electronic properties for material science applications?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Use DFT to calculate HOMO-LUMO gaps (~3.2 eV), indicating potential as a semiconductor .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict reactivity sites (e.g., sulfonamide sulfur as electrophilic center) .

Q. How can structure-activity relationships (SAR) guide biological studies of this compound?

- Methodological Answer :

- Modular Substitution : Replace the bromo or cyano group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess antimicrobial activity .

- Coordination Chemistry : Screen for metal complexes (e.g., Cu²⁺, Ni²⁺) via UV-Vis (d-d transitions at 500–600 nm) and ESR to evaluate ligand behavior .

Q. What strategies optimize solubility for in vitro assays without altering bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS (1:9 v/v) for cell-based assays; confirm stability via HPLC .

- Micellar Encapsulation : Employ poloxamers (e.g., Pluronic F-68) to enhance aqueous solubility while retaining activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (70–95%)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.